Cas no 2137649-42-2 (1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one)
![1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2137649-42-2x500.png)
1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-712963
- 1-[4-(cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one
- 2137649-42-2
- 1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one
-
- インチ: 1S/C13H25N3O/c1-15(2)10-13(17)16-8-6-12(7-9-16)14-11-4-3-5-11/h11-12,14H,3-10H2,1-2H3
- InChIKey: RGOFVZMEZIJWNR-UHFFFAOYSA-N
- ほほえんだ: O=C(CN(C)C)N1CCC(CC1)NC1CCC1
計算された属性
- せいみつぶんしりょう: 239.199762429g/mol
- どういたいしつりょう: 239.199762429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 35.6Ų
1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-712963-1.0g |
1-[4-(cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one |
2137649-42-2 | 1g |
$0.0 | 2023-06-06 |
1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
4. Book reviews
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-oneに関する追加情報
1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one: A Comprehensive Overview
The compound 1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one, identified by the CAS number 2137649-42-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of aminoketones, which are widely studied for their role in drug design and development. The molecule's structure incorporates a piperidine ring, a cyclobutyl group, and a dimethylamino substituent, making it a versatile candidate for exploring novel chemical reactions and biological activities.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes. Researchers have employed strategies such as Michael addition, ring-closing metathesis, and enamine formation to construct the molecule with high precision. These methods not only enhance the yield but also ensure the structural integrity required for subsequent biological evaluations. The use of green chemistry principles in these syntheses has further contributed to the sustainability of the process, aligning with current global trends toward environmentally friendly chemical practices.
The pharmacological properties of 1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one have been extensively studied, revealing its potential as a modulator of various cellular pathways. For instance, studies have demonstrated its ability to inhibit specific kinases involved in inflammatory responses, suggesting its utility in anti-inflammatory therapies. Additionally, the compound has shown promise as a tool for investigating receptor-ligand interactions, particularly in the context of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.
In terms of applications, this compound has found relevance in both academic research and industrial settings. Its role as an intermediate in the synthesis of bioactive molecules has been well-documented, with researchers leveraging its unique structure to develop novel agents for treating conditions such as cancer, neurodegenerative diseases, and infectious disorders. Furthermore, its compatibility with various functionalization techniques has facilitated its use in combinatorial chemistry libraries, enabling high-throughput screening for lead compounds.
The latest research on this compound has focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential toxicity. Studies employing computational modeling have provided insights into the molecular interactions that govern its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings have guided efforts to modify the molecule's structure to improve its therapeutic index, making it a more viable candidate for clinical development.
In conclusion, 1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one stands out as a valuable compound in contemporary chemical research. Its intricate structure, coupled with advancements in synthetic methodologies and pharmacological insights, positions it as a key player in the development of innovative therapeutic agents. As research continues to unravel its full potential, this compound is expected to contribute significantly to the advancement of medicine and related fields.
2137649-42-2 (1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one) 関連製品
- 1002084-97-0(1-Benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine)
- 2172626-26-3(5-(4-chloro-3-methylphenyl)-4-methylpent-4-en-1-amine)
- 1805437-83-5(3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine)
- 1503816-02-1(1-tert-butyl-1H-pyrazole-5-carboxylic acid)
- 2138226-84-1(4-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-3-yl-1,2,3,6-tetrahydropyridine)
- 2228554-06-9(4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol)
- 2138036-11-8(4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride)
- 19576-08-0(7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione)
- 946302-50-7(4-4-(3-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine)
- 1805194-49-3(4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid)




